methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Lipophilicity Physicochemical properties XLogP

This 5-(trifluoromethoxy)-indazole-3-carboxylate is optimal for kinase inhibitor SAR and α7 nAChR agonist programs. The 5-OCF₃ group imparts unique electronic/steric effects for ATP-pocket binding; the 3-methyl ester enables derivatization. Unlike generic analogs, this precise substitution matches patented pharmacophores. ≥98% purity with published scalable synthetic routes for direct process benchmarking.

Molecular Formula C10H7F3N2O3
Molecular Weight 260.17 g/mol
CAS No. 932041-12-8
Cat. No. B1463098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate
CAS932041-12-8
Molecular FormulaC10H7F3N2O3
Molecular Weight260.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C=C(C=C2)OC(F)(F)F
InChIInChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-4-5(18-10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15)
InChIKeyISLZQYVEOWEKLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate (CAS 932041-12-8): Physicochemical Profile for Research Procurement


Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate (CAS 932041-12-8) is a fluorinated indazole derivative [1] with a molecular formula of C₁₀H₇F₃N₂O₃ and a molecular weight of 260.17 g/mol [2]. It features a methyl ester at the 3-position and a trifluoromethoxy group (-OCF₃) at the 5-position of the indazole core. Computed properties include a XLogP3-AA value of 2.9, indicating moderate lipophilicity, one hydrogen bond donor, and seven hydrogen bond acceptors [2]. Its commercial availability at >98% purity makes it suitable as a pharmaceutical intermediate and a building block for medicinal chemistry research [1].

Why Generic Indazole-3-Carboxylates Cannot Substitute for Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate in Key Applications


Generic substitution fails because the precise position of the -OCF₃ group and the methyl ester functionality on the indazole ring are critical determinants of biological activity, physicochemical properties, and downstream synthetic utility. The 5-substitution pattern on the indazole core is a key pharmacophore in several kinase inhibitor programs [1]. Furthermore, the trifluoromethoxy group imparts distinct electronic and steric effects compared to analogs bearing -CF₃ or halogen substituents, which can profoundly alter target binding affinity, metabolic stability, and lipophilicity (LogP) [2]. The methyl ester is a specific handle for further derivatization, and its replacement with a carboxylic acid or other ester would necessitate a different synthetic route or yield a distinct final compound [3].

Quantitative Differentiation: Evidence-Based Comparison of Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate Against Closest Analogs


Lipophilicity and Physicochemical Property Comparison: 5-OCF₃ Methyl Ester vs. 5-OCF₃ Parent vs. Unsubstituted Methyl Ester

The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring, combined with a methyl ester at the 3-position, yields a distinct lipophilicity profile. Computed XLogP3-AA values show methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate has a LogP of 2.9 [1]. This represents a significant difference from the unsubstituted methyl 1H-indazole-3-carboxylate (calculated LogP ~1.5-2.0 [2]) and a modest increase over the non-esterified analog, 5-(trifluoromethoxy)-1H-indazole, which has a reported LogP of 2.46 [3]. This demonstrates how the combination of substituents precisely tunes the overall lipophilicity, a critical parameter for membrane permeability and in vivo distribution.

Lipophilicity Physicochemical properties XLogP Medicinal chemistry

Synthetic Utility as a Precursor to α7 Nicotinic Receptor Agonists: A Validated Pathway

Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate is a direct precursor to the corresponding carboxylic acid, 5-(trifluoromethoxy)-1H-3-indazolecarboxylic acid. This acid is a key intermediate in the patented synthesis of bicyclic 5-trifluoromethoxy-1H-indazole-3-carboxylic acid amides, which are disclosed as agonists and partial agonists of the nicotinic α-7 receptor [1]. In contrast, analogs like methyl 1H-indazole-3-carboxylate or 6-(trifluoromethoxy)-3-indazole carboxylic acid are not cited as precursors in this specific therapeutic pathway, underscoring the unique value of the 5-OCF₃ substitution pattern.

Neuroscience Drug discovery α7 nicotinic receptor Pharmaceutical intermediate

Improved Synthetic Route: Diazonium-Free Method for Key Intermediate

A novel, diazonium-free method has been developed for the synthesis of 5-(trifluoromethoxy)-1H-3-indazolecarboxylic acid, a direct derivative of methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate [1]. This method is specifically claimed to be suitable for 'scale up levels' and avoids the use of potentially hazardous diazonium salts, which are often employed in traditional indazole syntheses. This is a key differentiator from other substituted indazole-3-carboxylates that may lack such a well-characterized, scalable, and safer synthesis route, thereby impacting the reliability and cost-effectiveness of multi-gram procurement for advanced research.

Process chemistry Safety Scale-up Pharmaceutical intermediate

Optimal Research Applications for Methyl 5-(Trifluoromethoxy)-1H-Indazole-3-Carboxylate (CAS 932041-12-8)


Neuroscience Drug Discovery: α7 Nicotinic Acetylcholine Receptor Modulator Development

This compound is the ideal starting material for research programs investigating α7 nicotinic acetylcholine receptor agonists or partial agonists. It serves as a direct precursor to the 3-carboxylic acid intermediate, which is the key building block for synthesizing the patented bicyclic amides shown to have activity at this target. Using this specific intermediate provides a validated path for structure-activity relationship (SAR) studies around a known pharmacophore, accelerating the hit-to-lead process for CNS disorders like Alzheimer's disease and schizophrenia [1].

Medicinal Chemistry: Kinase Inhibitor Scaffold Exploration

The 5-substituted indazole core is a privileged structure in kinase inhibitor design. With its distinct trifluoromethoxy group at the 5-position and a functionalizable ester handle at the 3-position, this compound is perfectly suited for generating focused libraries of potential kinase inhibitors. The -OCF₃ group's unique electronic and steric properties, combined with a favorable LogP for cell permeability, make it a superior choice for exploring novel interactions within the ATP-binding pocket compared to unsubstituted or less lipophilic indazole analogs [2].

Process Chemistry and Scale-Up Studies

For chemical development groups, this compound represents a model system for evaluating diazonium-free indazole synthesis methodologies. The existence of a published, scalable route to its closely related carboxylic acid derivative offers a blueprint for optimizing reaction conditions, improving safety profiles, and achieving higher yields. Procuring this specific ester allows for direct benchmarking and replication of patented scale-up procedures, which is not possible with analogs lacking this documented process chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.